

Navigating the Solubility Landscape of Ethyl 4-amino-3-nitrobenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 4-amino-3-nitrobenzoate*

Cat. No.: *B1352125*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-3-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its strategic placement of amino, nitro, and ethyl ester groups on a benzene ring makes it a versatile building block for creating complex molecular architectures. A thorough understanding of its solubility characteristics in common organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for its synthesis, and a visual representation of the synthetic workflow.

Core Physical and Chemical Properties

Property	Value	Source
Molecular Formula	<chem>C9H10N2O4</chem>	--INVALID-LINK--
Molecular Weight	210.19 g/mol	--INVALID-LINK--
Melting Point	132 °C	--INVALID-LINK--
Boiling Point	398.5±22.0 °C (Predicted)	--INVALID-LINK--
Density	1.330±0.06 g/cm ³ (Predicted)	--INVALID-LINK--
pKa	-2.52±0.10 (Predicted)	--INVALID-LINK--

Solubility Profile

Exhaustive searches for quantitative solubility data (e.g., in g/L or mol/L) for **Ethyl 4-amino-3-nitrobenzoate** in common organic solvents did not yield specific numerical values in publicly available literature. However, qualitative solubility information can be inferred from the solvents used in its synthesis and purification, as well as from the known solubility of structurally related compounds.

The following table summarizes the qualitative solubility of related compounds, which can serve as a useful guide for solvent selection.

Solvent	Ethyl 4-nitrobenzoate	Ethyl 4-aminobenzoate	Inferred Qualitative Solubility of Ethyl 4-amino-3-nitrobenzoate
Ethanol	Soluble	Soluble	Likely soluble
Methanol	Soluble	Soluble	Likely soluble
Acetone	Soluble	Information not available	Likely soluble
Chloroform	Soluble	Soluble	Likely soluble
Dichloromethane	Information not available	Soluble	Likely soluble
Ethyl Acetate	Information not available	Soluble	Likely soluble
Ether	Soluble	Soluble	Likely soluble
Water	Sparingly soluble/Insoluble	Sparingly soluble	Likely sparingly soluble to insoluble

Note: This table is intended as a general guide. The presence of both a polar amino group and a polar nitro group, in addition to the ethyl ester, suggests that **Ethyl 4-amino-3-nitrobenzoate** will exhibit a nuanced solubility profile. Experimental determination is recommended for precise applications.

Experimental Protocols: Synthesis of Ethyl 4-amino-3-nitrobenzoate

The following is a representative experimental protocol for the synthesis of **Ethyl 4-amino-3-nitrobenzoate**, adapted from established chemical synthesis literature. This procedure outlines the esterification of 4-amino-3-nitrobenzoic acid.

Materials:

- 4-Amino-3-nitrobenzoic acid

- Ethanol (absolute)
- Concentrated Sulfuric Acid (H_2SO_4)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Ethyl acetate
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Thin-Layer Chromatography (TLC) apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, suspend 4-amino-3-nitrobenzoic acid in absolute ethanol.
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
- Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
- Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

- Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction process to ensure complete recovery.
- Washing: Wash the combined organic layers with brine (saturated NaCl solution).
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
- Purification: The crude **Ethyl 4-amino-3-nitrobenzoate** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Ethyl 4-amino-3-nitrobenzoate**.



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Caption: Workflow for the synthesis of **Ethyl 4-amino-3-nitrobenzoate**.

Conclusion

While quantitative solubility data for **Ethyl 4-amino-3-nitrobenzoate** remains elusive in the surveyed literature, a qualitative understanding based on related compounds and solvents used in its synthesis provides a practical starting point for researchers. The provided synthesis protocol and workflow diagram offer a clear and detailed guide for the preparation of this

important chemical intermediate. It is strongly recommended that experimental solubility studies be conducted to obtain precise quantitative data for applications requiring high accuracy, such as in drug development and process optimization.

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